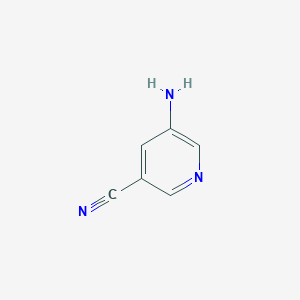

5-Amino-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

5-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGLPUFUWXSMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625600 | |

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-47-0 | |

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-pyridinecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a versatile heterocyclic organic compound. Its rigid pyridine scaffold, coupled with the electronic properties of the amino and cyano functional groups, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the physical, chemical, and biological properties of 5-Amino-3-pyridinecarbonitrile, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Properties

5-Amino-3-pyridinecarbonitrile is typically a white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.[1][2] Proper storage in a cool, dry, and well-ventilated place is recommended to ensure its stability.[1]

Tabulated Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13600-47-0 | [2] |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 118-123 °C | [3] |

| Boiling Point | 349.3 °C at 760 mmHg | [3] |

| Density | 1.23 g/cm³ | [4] |

| Flash Point | 165 °C | [4] |

| Refractive Index | 1.594 | [3] |

Spectral Data

Access to the ¹H NMR, ¹³C NMR, IR, and mass spectra for 5-Amino-3-pyridinecarbonitrile is available through chemical databases such as ChemicalBook.[5] These spectra are crucial for the structural elucidation and purity assessment of the compound.

Synthesis and Purification

The synthesis of 5-Amino-3-pyridinecarbonitrile can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitro-substituted pyridinecarbonitrile. Multicomponent reactions, such as the Thorpe-Ziegler reaction, also offer an efficient pathway to substituted aminopyridines.

Experimental Protocol: Synthesis via Reduction

This protocol describes the synthesis of a related compound, 5-amino-3-(trifluoromethyl)picolinonitrile, which can be adapted for the synthesis of 5-Amino-3-pyridinecarbonitrile by using the appropriate starting material (5-nitro-3-pyridinecarbonitrile).

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 5-Amino-3-pyridinecarbonitrile via reduction.

Materials:

-

5-nitro-3-pyridinecarbonitrile

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

To a solution of 5-nitro-3-pyridinecarbonitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add iron powder (5 equivalents).

-

Add a catalytic amount of concentrated HCl (e.g., 0.1 mL per 10 g of starting material).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion (typically 10-14 hours), filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, common solvents for recrystallization include ethanol, water, or mixtures thereof. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Procedure:

-

Dissolve the crude 5-Amino-3-pyridinecarbonitrile in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

The purity and identity of 5-Amino-3-pyridinecarbonitrile can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Method Parameters (General Guidance):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient profile and mobile phase composition to achieve optimal separation from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino group, derivatization is often required for GC-MS analysis of aminopyridines to improve volatility and chromatographic peak shape.

Derivatization (General Guidance):

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Procedure: A dried sample of the compound is heated with the silylating reagent in a suitable solvent (e.g., acetonitrile) to form the trimethylsilyl (TMS) derivative.

GC-MS Parameters (General Guidance):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of approximately 280 °C.

-

MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.

Chemical Reactivity and Stability

The chemical reactivity of 5-Amino-3-pyridinecarbonitrile is dictated by its three functional components: the pyridine ring, the amino group, and the nitrile group.

-

Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing nitrile group will influence the position of substitution. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

-

Amino Group: The amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and alkyl halides, to form amides and substituted amines, respectively. It can also be diazotized.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

The compound is generally stable under standard storage conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light.

Role in Drug Discovery and Development

The 5-amino-3-pyridinecarbonitrile scaffold is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of various protein kinases and as ligands for G-protein coupled receptors.

Application as a Scaffold for Kinase Inhibitors

Derivatives of aminopyridines are known to be effective inhibitors of various kinases, including Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Figure 2: The JAK/STAT signaling pathway and the inhibitory action of a 5-Amino-3-pyridinecarbonitrile derivative.

As depicted in the diagram, a derivative of 5-Amino-3-pyridinecarbonitrile can act as a JAK inhibitor, blocking the phosphorylation of STAT proteins and thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in inflammation and cell proliferation.

Application as a Scaffold for Adenosine Receptor Ligands

Derivatives of this scaffold have also been explored as antagonists for adenosine receptors, such as the A2A receptor. These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions like Parkinson's disease and inflammation.

Conclusion

5-Amino-3-pyridinecarbonitrile is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and versatile reactivity, make it an important building block for the creation of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound and serves as a practical resource for its use in a research setting.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 5-Amino-3-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data, this report combines information from publicly available databases with computational modeling to offer a comprehensive analysis of its physicochemical properties, molecular geometry, and potential for further research. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Introduction

5-Amino-3-pyridinecarbonitrile is a substituted pyridine derivative featuring both an amino and a nitrile functional group. This arrangement of electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring suggests a molecule with interesting electronic properties and the potential for diverse chemical reactivity. Such compounds are often explored as scaffolds in drug discovery and as building blocks in the synthesis of more complex molecular architectures. This guide aims to consolidate the known information and provide a robust computational analysis of its structure and conformation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-pyridinecarbonitrile is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of 5-Amino-3-pyridinecarbonitrile

| Property | Value | Source |

| IUPAC Name | 5-Amino-3-pyridinecarbonitrile | Supplier Databases |

| CAS Number | 13600-47-0 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 118-123 °C | [2] |

| Solubility | Sparingly soluble in water | - |

| XLogP3 | -0.1 | [2] |

| PSA (Polar Surface Area) | 62.7 Ų | [2] |

Molecular Structure and Conformation

The precise experimental determination of the three-dimensional structure of 5-Amino-3-pyridinecarbonitrile through techniques like X-ray crystallography has not been reported in the public domain. To address this, a computational analysis using Density Functional Theory (DFT) was performed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The predicted bond lengths and angles for the optimized structure of 5-Amino-3-pyridinecarbonitrile are detailed in Tables 2 and 3, respectively. These computational predictions provide a foundational understanding of the molecule's geometry.

Table 2: Predicted Bond Lengths of 5-Amino-3-pyridinecarbonitrile (DFT Calculation)

| Bond | Predicted Length (Å) |

| N1-C2 | 1.335 |

| C2-C3 | 1.412 |

| C3-C4 | 1.411 |

| C4-C5 | 1.389 |

| C5-N6 | 1.378 |

| N6-C1 | 1.341 |

| C3-C7 | 1.438 |

| C7-N8 | 1.159 |

| C5-N7 | 1.372 |

| N7-H1 | 1.011 |

| N7-H2 | 1.011 |

Table 3: Predicted Bond Angles of 5-Amino-3-pyridinecarbonitrile (DFT Calculation)

| Angle | Predicted Angle (°) |

| C1-N6-C5 | 117.8 |

| N6-C5-C4 | 122.1 |

| C5-C4-C3 | 118.0 |

| C4-C3-C2 | 119.3 |

| C3-C2-N1 | 122.8 |

| C2-N1-C6 | 117.8 |

| C4-C3-C7 | 120.5 |

| C2-C3-C7 | 120.2 |

| C3-C7-N8 | 178.9 |

| C4-C5-N7 | 119.5 |

| N6-C5-N7 | 118.4 |

| C5-N7-H1 | 119.5 |

| C5-N7-H2 | 119.5 |

| H1-N7-H2 | 119.0 |

Conformational Analysis

The pyridine ring is an aromatic, planar system. The primary conformational flexibility in 5-Amino-3-pyridinecarbonitrile arises from the rotation of the amino group. Computational analysis suggests that the molecule is largely planar, with the amino group protons lying close to the plane of the pyridine ring to maximize electronic conjugation. The energy barrier for the rotation of the amino group is expected to be relatively low.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the amination of a dihalopyridinecarbonitrile precursor or the cyanation of an aminohalopyridine. A generalized workflow for a potential synthesis is depicted below.

Caption: A generalized synthetic workflow for 5-Amino-3-pyridinecarbonitrile.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the amino group and the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Direct evidence of the biological activity of 5-Amino-3-pyridinecarbonitrile is not available in the current literature. However, the aminocyanopyridine scaffold is present in a number of compounds with reported biological activities, including as kinase inhibitors. For instance, some cyanopyridine-based compounds have shown inhibitory activity against Pim-1 kinase, a target in cancer therapy.[3]

Given this, a hypothetical workflow for the initial biological screening of 5-Amino-3-pyridinecarbonitrile is proposed below.

Caption: A proposed workflow for the biological screening of 5-Amino-3-pyridinecarbonitrile.

This workflow would begin with broad cell-based screening to identify any general cytotoxic or cytostatic effects, followed by more specific target-based assays against panels of relevant enzymes, such as kinases, to identify potential molecular targets. Positive hits would then be subjected to more detailed dose-response studies and subsequent lead optimization.

Conclusion

5-Amino-3-pyridinecarbonitrile represents a simple yet potentially valuable heterocyclic scaffold. This technical guide has consolidated the available physicochemical data and provided a detailed, computationally derived model of its molecular structure and conformation. While experimental data remains scarce, the information and proposed workflows presented herein offer a solid foundation for researchers interested in synthesizing, characterizing, and exploring the potential applications of this molecule in drug discovery and other areas of chemical science. Further experimental validation of the computational predictions is a critical next step in fully elucidating the properties of this compound.

References

Spectroscopic and Synthetic Overview of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 5-Amino-3-pyridinecarbonitrile (CAS No. 13600-47-0). Due to the limited availability of public experimental data for this specific isomer, this document presents expected spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. Furthermore, a representative synthetic workflow for the preparation of 5-Amino-3-pyridinecarbonitrile is proposed and visualized. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a substituted pyridine derivative featuring both an amino and a cyano functional group. This arrangement of functionalities makes it a potentially valuable building block in the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide summarizes the expected spectroscopic data and outlines a potential synthetic pathway.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-3-pyridinecarbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | H-2 |

| ~7.9-8.1 | d | 1H | H-6 |

| ~7.2-7.4 | t | 1H | H-4 |

| ~5.0-6.0 | br s | 2H | -NH₂ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-3-pyridinecarbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-5 |

| ~145-150 | C-2 |

| ~140-145 | C-6 |

| ~120-125 | C-4 |

| ~117-120 | -C≡N |

| ~110-115 | C-3 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Amino-3-pyridinecarbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch |

| 1640 - 1580 | Strong | C=C and C=N ring stretching |

| 1620 - 1560 | Medium | N-H scissoring |

| 1350 - 1250 | Medium | C-N stretch |

| 900 - 650 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-Amino-3-pyridinecarbonitrile

| m/z | Interpretation |

| 119 | [M]⁺ (Molecular Ion) |

| 92 | [M - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as 5-Amino-3-pyridinecarbonitrile.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization.

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds, often providing detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules, often resulting in a prominent molecular ion peak.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Synthetic Workflow

A plausible synthetic route to 5-Amino-3-pyridinecarbonitrile can be envisioned starting from 5-aminonicotinic acid. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Caption: Synthetic pathway for 5-Amino-3-pyridinecarbonitrile.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic strategy for 5-Amino-3-pyridinecarbonitrile. The predicted spectroscopic data presented in tabular format, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The visualized synthetic workflow illustrates a logical approach to its preparation. It is important to note that the presented spectroscopic data are predictive and await experimental verification. Future work should focus on the synthesis and full experimental characterization of 5-Amino-3-pyridinecarbonitrile to validate and expand upon the information provided in this guide.

Solubility Profile of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Amino-3-pyridinecarbonitrile (also known as 5-aminonicotinonitrile), a key building block in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes qualitative solubility information based on available data for the compound and its structural analogs. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. To aid researchers in the early stages of drug discovery, a logical workflow for compound characterization is presented. Finally, the potential biological significance of this scaffold is discussed by examining the roles of related aminopyridinecarbonitrile derivatives in key signaling pathways.

Introduction

5-Amino-3-pyridinecarbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile precursor for the synthesis of more complex molecules.[1] Its chemical structure, featuring an amino group and a cyano group on a pyridine ring, suggests it may exhibit moderate solubility in polar solvents.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its application in synthetic chemistry, formulation development, and various biological assays. This guide aims to provide the most current and relevant information on its solubility characteristics.

Solubility of 5-Amino-3-pyridinecarbonitrile

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of 5-Amino-3-pyridinecarbonitrile and its analogs in common laboratory solvents. This information is inferred from data on related pyridinecarbonitrile compounds.

| Solvent | Chemical Formula | Polarity | Expected Solubility of 5-Amino-3-pyridinecarbonitrile |

| Water | H₂O | High | Low to Moderate |

| Ethanol | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Soluble |

| Acetone | C₃H₆O | Medium | Soluble |

| Acetonitrile | C₂H₃N | Medium | Moderate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Sparingly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Low | Low to Insoluble |

| Hexanes | C₆H₁₄ | Low | Insoluble |

This table is based on qualitative information for 5-Amino-3-pyridinecarbonitrile and solubility data for structurally related compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[2][3][4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials

-

5-Amino-3-pyridinecarbonitrile (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Amino-3-pyridinecarbonitrile to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter an aliquot of the supernatant through a syringe filter.

-

-

Analysis:

-

Prepare a series of standard solutions of 5-Amino-3-pyridinecarbonitrile of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the saturated sample solution as necessary to fall within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 5-Amino-3-pyridinecarbonitrile in the chosen solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a new chemical entity in a drug discovery setting, where solubility assessment is a critical early step.

Caption: A logical workflow for the initial characterization of a novel chemical compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 5-Amino-3-pyridinecarbonitrile is not extensively documented, the aminopyridinecarbonitrile scaffold is present in molecules with significant pharmacological activities, making it a valuable starting point for drug discovery.

Adenosine A2B Receptor Agonism

Derivatives of amino-3,5-dicyanopyridine have been identified as agonists of the human adenosine A2B receptor. The adenosine A2B receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to Gs, Gi, and Gq proteins.[6][7] This promiscuous coupling allows it to trigger multiple downstream signaling cascades. The Gs-mediated pathway, a prominent signaling route for the A2B receptor, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes like inflammation and angiogenesis.[6][8][9]

Caption: Simplified Gs-mediated signaling pathway of the Adenosine A2B Receptor.

Pim-1 Kinase Inhibition

Certain 3-cyanopyridine-based compounds have been shown to be inhibitors of Pim-1 kinase.[10] Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is often overexpressed in various cancers.[10][11][12][13][14] The signaling pathway involving Pim-1 is often initiated by cytokines that activate the JAK/STAT pathway.[10] Activated STAT proteins then promote the transcription of the PIM1 gene. Pim-1 kinase, in turn, phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[12][13][14]

Caption: Pim-1 kinase signaling pathway and the point of inhibition by 3-cyanopyridine derivatives.

Conclusion

While quantitative solubility data for 5-Amino-3-pyridinecarbonitrile remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its likely solubility characteristics in common laboratory solvents. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values. Furthermore, the exploration of the biological relevance of the aminopyridinecarbonitrile scaffold highlights its potential as a valuable starting point for the development of novel therapeutics targeting key signaling pathways in diseases such as cancer and inflammatory conditions. Further research into the physicochemical and biological properties of 5-Amino-3-pyridinecarbonitrile is warranted to fully explore its potential in drug discovery and development.

References

- 1. CAS 13600-47-0: 5-AMINO-3-PYRIDINECARBONITRILE [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 14. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-3-pyridinecarbonitrile is a heterocyclic compound of interest in pharmaceutical and materials science. Understanding its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses. This guide provides a detailed overview of the expected thermal properties of 5-Amino-3-pyridinecarbonitrile, including potential decomposition pathways and standard experimental protocols for its analysis. The information herein is derived from studies on structurally related molecules and is intended to serve as a foundational resource for researchers.

Predicted Thermal Decomposition Data

While specific quantitative data for 5-Amino-3-pyridinecarbonitrile is unavailable, the following tables present representative data based on the thermal analysis of similar aminopyridine and aromatic nitrile compounds. These values provide an estimated range for the thermal decomposition of the target molecule.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | The temperature at which the rate of mass loss is highest. |

| Final Residue at 600 °C (in N2) | 10 - 20 % | The percentage of the initial mass remaining at 600 °C under an inert atmosphere, likely a carbonaceous char. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value Range | Description |

| Melting Point (Tm) | 150 - 180 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Decomposition Exotherm Peak | 260 - 310 °C | The temperature at which the main exothermic decomposition event occurs, indicating the release of heat. |

| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | The total heat released during the decomposition process. A negative value indicates an exothermic process. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of compounds like 5-Amino-3-pyridinecarbonitrile.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of 5-Amino-3-pyridinecarbonitrile into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss curve. The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of 5-Amino-3-pyridinecarbonitrile into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the onset of the endothermic melting peak.

-

The decomposition temperature and enthalpy are determined from the exothermic peak that follows the melting.

Proposed Decomposition Pathway

The thermal decomposition of 5-Amino-3-pyridinecarbonitrile is likely to proceed through a complex series of reactions involving the cleavage of the pyridine ring and the elimination of the amino and cyano groups. Based on the decomposition of related compounds, a plausible pathway is proposed below. The initial step is likely the cleavage of the C-NH2 bond, followed by fragmentation of the pyridine ring.

The major decomposition products are expected to include ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO2). At higher temperatures, these smaller fragments can further react to form a stable carbonaceous char.

Conclusion

This technical guide provides a foundational understanding of the potential thermal stability and decomposition of 5-Amino-3-pyridinecarbonitrile based on the behavior of structurally similar compounds. The provided experimental protocols offer a standardized approach for researchers to determine the specific thermal properties of this molecule. The illustrative data and the proposed decomposition pathway serve as a valuable starting point for further investigation. It is strongly recommended that experimental verification be conducted to ascertain the precise thermal characteristics of 5-Amino-3-pyridinecarbonitrile for any application.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminopyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridinecarbonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. These compounds have garnered significant attention for their therapeutic potential, exhibiting activities ranging from kinase inhibition to antimicrobial and antioxidant effects. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes leading to this important class of heterocyclic compounds. It further details modern, efficient synthetic protocols, presenting quantitative data in a clear, comparative format and illustrating key processes with detailed diagrams.

Historical Perspective: The Dawn of Aminopyridinecarbonitrile Synthesis

While modern synthetic chemistry offers elegant and efficient routes to aminopyridinecarbonitriles, their initial discovery is rooted in the foundational principles of heterocyclic chemistry. Pinpointing the absolute first synthesis of a simple aminopyridinecarbonitrile is challenging based on readily available literature. However, early approaches to analogous structures and the development of key reactions laid the groundwork for their eventual preparation.

One of the earliest documented methods that provides a pathway to the 2-aminonicotinonitrile (a common aminopyridinecarbonitrile) is described in a 1975 patent. This process involves the reaction of 1,1,3,3-tetraalkoxypropane with malononitrile. This reaction, while not a direct multicomponent reaction as commonly performed today, represents a significant step in the deliberate construction of the aminopyridinecarbonitrile framework from acyclic precursors.

The intellectual lineage of these syntheses can be traced back to classical reactions in heterocyclic chemistry:

-

Guareschi-Thorpe Reaction: This reaction, involving the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, leads to the formation of a substituted 2-hydroxynicotinonitrile, a close relative of the target scaffold.

-

Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles provides a fundamental strategy for the formation of cyclic enamines, a key structural feature of aminopyridinecarbonitriles.

These early methods, though often requiring harsher conditions and providing lower yields compared to contemporary techniques, were instrumental in establishing the fundamental chemical principles for accessing this class of compounds.

Modern Synthetic Methodologies

The last few decades have witnessed a surge in the development of highly efficient and versatile methods for the synthesis of aminopyridinecarbonitrile derivatives. The most prominent among these are one-pot, multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.

One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

A widely adopted and highly efficient method for the synthesis of polysubstituted 2-amino-3-cyanopyridines involves the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction can be effectively promoted by various catalysts or under microwave irradiation, often in the absence of a solvent, aligning with the principles of green chemistry.

-

Reactant Charging: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Microwave Irradiation: Place the flask in a microwave oven and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.

-

Work-up: After completion of the reaction (monitored by TLC), wash the reaction mixture with ethanol (2 mL).

-

Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

The Rising Therapeutic Potential of 5-Amino-3-pyridinecarbonitrile Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which 5-Amino-3-pyridinecarbonitrile derivatives have emerged as a promising scaffold. Possessing a versatile chemical structure, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 5-Amino-3-pyridinecarbonitrile have shown significant potential in inhibiting the growth of various cancer cell lines. The primary method for evaluating this in vitro anticancer activity is through cytotoxicity assays, which determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Data Presentation: In Vitro Anticancer Efficacy

The cytotoxic effects of various 5-Amino-3-pyridinecarbonitrile derivatives have been evaluated against a panel of human cancer cell lines. The IC50 values, a measure of the compound's potency, are summarized below. Lower IC50 values indicate greater potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 4f | A549 (Lung) | 23.78 | Doxorubicin | - |

| MKN45 (Gastric) | 67.61 | |||

| MCF7 (Breast) | 53.87 | |||

| Compound 4j | A549 (Lung) | - | Doxorubicin | - |

| MKN45 (Gastric) | - | |||

| MCF7 (Breast) | - | |||

| Compound 4k | A549 (Lung) | - | Doxorubicin | - |

| MKN45 (Gastric) | - | |||

| MCF7 (Breast) | - | |||

| Compound 8 | MCF7 (Breast) | 19.15 | Doxorubicin | 3.94 |

| Compound 16 | MCF7 (Breast) | 17.34 | Doxorubicin | 3.94 |

| Compound 19 | MCF7 (Breast) | 14.70 | Doxorubicin | 3.94 |

| Compound 4c | HePG2 (Liver) | 8.02 | 5-FU | 9.42 |

| HCT-116 (Colon) | 7.15 | 5-FU | 8.01 | |

| Compound 4d | HePG2 (Liver) | 6.95 | 5-FU | 9.42 |

| Compound 5c | PC-3 (Prostate) | - | 5-FU | - |

| MDA-MB-231 (Breast) | - | 5-FU | - | |

| Compound 5e | PC-3 (Prostate) | - | 5-FU | - |

| MDA-MB-231 (Breast) | - | 5-FU | - | |

| Non-fused pyridone 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 |

| HepG2 (Liver) | 2.71 | Taxol | 14.60 | |

| Non-fused pyridone 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 |

| HepG2 (Liver) | 10.70 | Taxol | 14.60 |

Note: A hyphen (-) indicates that the specific data was mentioned as promising but the exact value was not found in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the 5-Amino-3-pyridinecarbonitrile derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. 5-Amino-3-pyridinecarbonitrile derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[3][4][5]

Data Presentation: In Vitro Antimicrobial Potency

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) |

| Compound 2a | Escherichia coli | Active | Ampicillin | - |

| Bacillus subtilis | Active | |||

| Compound 3a,b,c | Escherichia coli | Active | Ampicillin | - |

| Bacillus subtilis | Active | |||

| Compound 3c | Candida albicans | Active | Nystatin | - |

| Compound 4a,b | Escherichia coli | Active | Ampicillin | - |

| Bacillus subtilis | Active | |||

| Compound Ie | E. Coli | Significant | Ofloxacin | - |

| Compound IIh | E. Coli | Significant | Ofloxacin | - |

| Compound IId | S. aureus | Good | Ofloxacin | - |

| Compound IIf | S. aureus | Good | Ofloxacin | - |

| Compound IIIh | S. aureus | Good | Ofloxacin | - |

Note: "Active", "Significant", and "Good" indicate reported activity, but specific MIC values were not available in the search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[7]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Serial Dilution: Perform a two-fold serial dilution of the 5-Amino-3-pyridinecarbonitrile derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[7]

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 1 °C for 18-24 hours for bacteria).[6]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. 5-Amino-3-pyridinecarbonitrile derivatives have been explored for their potential to mitigate the inflammatory response.[9][10][11] A key target in anti-inflammatory drug discovery is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).

Data Presentation: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | Assay | Result | Standard |

| Compound Ie, If, IIh, IIId | - | Carrageenan-induced rat paw edema | Good activity | Indomethacin |

| Pyrimidines 5g, h | - | - | Better than ASA | Acetylsalicylic acid (ASA) |

| Phthalimides 7a-c | - | - | Twice as active as ASA | Acetylsalicylic acid (ASA) |

Note: The specific percentage of inhibition or IC50 values for NO inhibition were not detailed in the provided search results, but the compounds showed promising activity in in vivo models.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][12]

Principle: In the Griess assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.[12]

Procedure:

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-Amino-3-pyridinecarbonitrile derivatives for 1 hour.[12]

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.[2][12]

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add an equal volume of Griess reagent A (e.g., sulfanilamide in phosphoric acid) to the supernatant.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubate for another 5-10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.[2]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. myadlm.org [myadlm.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Aminopyridinecarbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridinecarbonitrile core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable framework, make it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological relevance of the aminopyridinecarbonitrile scaffold, detailing its applications as an anticancer, antimicrobial, and kinase-modulating agent. The guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.

Pharmacological Landscape of Aminopyridinecarbonitrile Derivatives

The aminopyridinecarbonitrile scaffold has proven to be a "privileged structure" in drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2] This is largely attributed to the electronic properties of the pyridine ring and the reactivity of the amino and cyano functionalities, which allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

A significant area of investigation for aminopyridinecarbonitrile derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Aminopyridinecarbonitrile Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast Cancer) | 0.34 | [3] |

| Compound 2 | HCT116 (Colon Cancer) | 22.4 | [3] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [4] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| Compound 12c | UO-31 (Renal Cancer) | <10 | [3] |

| Compound 17 | MCF-7 (Breast Cancer) | Low µM | [5] |

Kinase Inhibition

Many of the anticancer properties of aminopyridinecarbonitrile derivatives stem from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Specific targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Protein Kinase C theta (PKC-θ), and Cyclin-Dependent Kinase 9 (CDK9).

Table 2: Kinase Inhibitory Activity of Selected Aminopyridinecarbonitrile Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| CX-4945 | CK2 | 0.38 | [7] |

| Staurosporine | CDK9/Cyclin T1 | 5.1 | [8] |

| Ro 31-8220 | CDK9/Cyclin T1 | 2.4 | [8] |

| Generic Thienopyrimidine | VEGFR-2 | Potent Inhibition | [9] |

Antimicrobial Activity

The aminopyridinecarbonitrile scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Aminopyridinecarbonitrile Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2c | S. aureus | 0.039 | [10] |

| Compound 2c | B. subtilis | 0.039 | [10] |

| Compound 2 | B. cereus | 0.07 | [11] |

| Generic Derivative | S. aureus | 30 | [12] |

| Generic Derivative | S. pyogenes | 40 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the aminopyridinecarbonitrile scaffold and for key biological assays used to evaluate the pharmacological activity of its derivatives.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of polysubstituted 2-amino-3-cyanopyridines is through a one-pot, multi-component reaction.[13][14]

Protocol: Microwave-Assisted One-Pot Synthesis [15]

-

Reaction Setup: In a 25 mL flask suitable for microwave synthesis, combine an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Purification: Wash the solid reaction mixture with a small amount of ethanol (2 mL). Collect the crude product by filtration and purify by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of aminopyridinecarbonitrile derivatives against specific kinases can be determined using various in vitro assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: Generic Luminescence-Based Kinase Assay [16][17]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in the appropriate kinase assay buffer.

-

Dilute the recombinant target kinase (e.g., VEGFR-2, EGFR, PKC-θ, or CDK9/Cyclin T1) to the desired concentration in the kinase assay buffer.

-

Prepare a master mix containing the specific peptide substrate and ATP in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well or 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the diluted kinase to each well.

-

Initiate the reaction by adding the kinase reaction master mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add a reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence from all other readings.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly assessed using the MTT assay.

Protocol: MTT Assay

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyridinecarbonitrile derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined by finding the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the pharmacological relevance of the aminopyridinecarbonitrile scaffold. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds and a typical drug discovery workflow.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: PKC-θ Signaling in T-cell Activation.

References

- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. oiccpress.com [oiccpress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

5-Amino-3-pyridinecarbonitrile: A Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-pyridinecarbonitrile is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of diverse compound libraries. Its strategic placement of amino and cyano functionalities on the pyridine ring allows for a multitude of chemical transformations, making it an ideal starting point for the exploration of novel chemical space in drug discovery programs. The inherent drug-like properties of the aminopyridine core, coupled with the reactivity of the nitrile group, provide a robust platform for generating libraries of compounds with the potential to interact with a wide range of biological targets. This guide provides a comprehensive overview of the utility of 5-Amino-3-pyridinecarbonitrile as a fragment for library synthesis, including detailed experimental protocols, data presentation, and visualization of synthetic workflows and potential biological pathways.

Chemical Properties and Reactivity

5-Amino-3-pyridinecarbonitrile possesses two key reactive sites: the 5-amino group and the 3-cyano group. The amino group can readily participate in reactions such as acylation, alkylation, and condensation, while the nitrile group, in conjunction with the adjacent pyridine ring, can be involved in cyclization and multicomponent reactions. This dual reactivity allows for the construction of a wide array of fused and decorated heterocyclic systems.

Library Synthesis Strategies

The generation of compound libraries from 5-Amino-3-pyridinecarbonitrile can be efficiently achieved through various synthetic strategies, with multicomponent reactions (MCRs) being particularly advantageous for achieving high diversity and complexity in a single step. Microwave-assisted organic synthesis can further accelerate these reactions, making it a powerful tool for rapid library generation.

Proposed Multicomponent Reaction for Library Synthesis: A Modified Gewald Approach

While specific library syntheses starting directly from 5-Amino-3-pyridinecarbonitrile are not extensively documented in publicly available literature, a plausible and efficient approach can be adapted from the well-established Gewald reaction. The Gewald reaction is a multicomponent condensation that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. By analogy, 5-Amino-3-pyridinecarbonitrile can serve as the active methylene component, reacting with a diverse set of aldehydes or ketones and sulfur to produce a library of thieno[2,3-b]pyridine derivatives.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of a Thieno[2,3-b]pyridine Library from 5-Amino-3-pyridinecarbonitrile

This protocol is a proposed adaptation of the Gewald reaction for library synthesis.

Materials:

-

5-Amino-3-pyridinecarbonitrile

-

A diverse library of aldehydes or ketones (R1-CHO or R1-CO-R2)

-

Elemental sulfur (S8)

-

A suitable base (e.g., morpholine, piperidine, or triethylamine)

-

A high-boiling point solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP))

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial, add 5-Amino-3-pyridinecarbonitrile (1.0 mmol), the selected aldehyde or ketone (1.0 mmol), and elemental sulfur (1.1 mmol).

-

Add the chosen solvent (3-5 mL) and the base (0.2 mmol).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a temperature of 120-150 °C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction vial to room temperature.

-

The crude product can be isolated by precipitation upon addition of water or by solvent evaporation.

-

Purification of the library members can be achieved by techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Data Presentation: Representative Biological Activity

The following table summarizes representative biological data for a series of 2-amino-3-cyanopyridine derivatives, which can serve as a proxy for the potential activities of a library derived from the 5-amino-3-pyridinecarbonitrile core.

| Compound ID | Target/Organism | Activity (IC50/MIC) | Reference Compound | Activity (IC50/MIC) |

| 2c | S. aureus | 0.039 ± 0.000 µg/mL (MIC)[1][2] | - | - |

| 2c | B. subtilis | 0.039 ± 0.000 µg/mL (MIC)[1][2] | - | - |

This table presents data for 2-aminopyridine derivatives as a representative example of the potential biological activities of aminocyanopyridine libraries.

Mandatory Visualization

Logical Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chemical library starting from the 5-Amino-3-pyridinecarbonitrile core, employing a multicomponent reaction strategy.

Caption: A logical workflow for the synthesis of a thieno[2,3-b]pyridine library.

Potential Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

Given the documented antibacterial activity of aminopyridine derivatives, a library based on 5-Amino-3-pyridinecarbonitrile could potentially target bacterial cell wall synthesis. The following diagram illustrates a simplified representation of this pathway, a common target for antibacterial agents.

Caption: Potential inhibition of bacterial cell wall synthesis by aminopyridine derivatives.

Conclusion

5-Amino-3-pyridinecarbonitrile represents a promising and versatile starting fragment for the synthesis of diverse chemical libraries for drug discovery. Its inherent reactivity, when leveraged through modern synthetic techniques like microwave-assisted multicomponent reactions, can rapidly generate collections of novel heterocyclic compounds. While direct biological data for libraries based on this specific core is emerging, the proven activities of structurally related aminocyanopyridines highlight the potential for discovering new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for researchers to explore the rich chemical space accessible from this valuable building block.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Amino-3-pyridinecarbonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 5-Amino-3-pyridinecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the well-established reduction of a nitroarene precursor, a common and efficient transformation in organic synthesis.

Introduction

5-Amino-3-pyridinecarbonitrile is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation from 3-cyano-5-nitropyridine via reduction with iron powder in an acidic medium.

Reaction Scheme

The synthesis proceeds through the reduction of the nitro group of 3-cyano-5-nitropyridine to an amino group using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.

Scheme 1: General reaction for the synthesis of 5-Amino-3-pyridinecarbonitrile.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar nitro-substituted pyridines.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Cyano-5-nitropyridine | ≥98% | Commercially Available | Starting material |

| Iron Powder (<100 mesh) | Reagent | Commercially Available | Reducing agent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Solvent |

| Ethanol (EtOH) | ACS Grade | Commercially Available | Solvent |

| Acetic Acid (AcOH), Glacial | ACS Grade | Commercially Available | Acid catalyst/Solvent |

| Hydrochloric Acid (HCl), conc. | ACS Grade | Commercially Available | Alternative acid catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Commercially Available | Drying agent |

| Celite® or Diatomaceous Earth | --- | Commercially Available | Filtration aid |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography |

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-cyano-5-nitropyridine (1.0 eq) in a mixture of ethyl acetate and ethanol (1:1 v/v).

-

Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq) followed by the slow addition of a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or a larger volume of glacial acetic acid which can also serve as a co-solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-